![molecular formula C18H19NO3 B4133212 6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4133212.png)
6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-2(1H)-quinolinone
Overview
Description
6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as DMQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMQ belongs to the class of quinoline alkaloids and is structurally similar to other compounds such as quinine and quinidine.
Mechanism of Action
The exact mechanism of action of 6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been proposed that 6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-2(1H)-quinolinone exerts its pharmacological effects by modulating various signaling pathways in the body. 6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been reported to activate the Nrf2-ARE signaling pathway, which plays a crucial role in regulating oxidative stress.
Biochemical and Physiological Effects:
6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have various biochemical and physiological effects in animal models. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the serum of arthritic rats. 6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase in the brain of rats subjected to oxidative stress. Furthermore, 6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been reported to reduce the levels of reactive oxygen species and lipid peroxidation in various tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-2(1H)-quinolinone is its broad range of pharmacological activities, which makes it a promising candidate for the development of novel therapeutics. 6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-2(1H)-quinolinone is also relatively easy to synthesize, which makes it readily available for laboratory experiments. However, one of the limitations of 6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-2(1H)-quinolinone is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, the exact mechanism of action of 6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood, which can make it challenging to design experiments to elucidate its pharmacological effects.
Future Directions
There are several future directions for the research on 6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-2(1H)-quinolinone. One of the areas of interest is the development of novel drug formulations that can improve the solubility and bioavailability of 6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-2(1H)-quinolinone. Another area of research is the identification of the precise molecular targets of 6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-2(1H)-quinolinone, which can help in the design of more targeted therapeutics. Furthermore, the potential of 6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-2(1H)-quinolinone as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation. Lastly, the development of 6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-2(1H)-quinolinone analogs with improved pharmacological properties is an area of active research.
Scientific Research Applications
6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities such as antitumor, anti-inflammatory, and antioxidant properties. 6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been reported to reduce inflammation and oxidative stress in animal models of arthritis and neurodegenerative diseases.
properties
IUPAC Name |
6,7-dimethoxy-4-(3-methylphenyl)-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-5-4-6-12(7-11)13-9-18(20)19-15-10-17(22-3)16(21-2)8-14(13)15/h4-8,10,13H,9H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOBJIRCYQSQQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.